An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopentanecarbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopentanecarbaldehyde: Synthesis, Properties, and Applications
Foreword: Navigating the Frontier of Novel Chemical Entities
In the landscape of modern chemical research, particularly at the intersection of medicinal chemistry and material science, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to a compound of significant potential, yet of nascent characterization in the public domain: 1-(Pyridin-2-yl)cyclopentanecarbaldehyde. The fusion of a pyridine ring, a cornerstone of many pharmaceuticals, with a cyclopentanecarbaldehyde moiety presents a unique chemical entity with intriguing possibilities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering a deep dive into its core chemical properties, plausible synthetic routes, predicted reactivity, and potential applications. In the absence of extensive direct literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded perspective.
Molecular Profile and Predicted Physicochemical Properties
1-(Pyridin-2-yl)cyclopentanecarbaldehyde possesses a molecular architecture that suggests a versatile chemical character. The pyridine nitrogen introduces basicity and the capacity for hydrogen bonding, while the aldehyde group is a reactive handle for a myriad of chemical transformations.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| Appearance | Predicted to be a colorless to pale yellow liquid | [1] |
| Boiling Point | Estimated >200 °C at 760 mmHg | Prediction based on analogous structures |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and slightly soluble in water | [1] |
| Stability | Likely stable under standard conditions, but the aldehyde is susceptible to oxidation. Storage under an inert atmosphere is recommended. | [2] |
Plausible Synthetic Pathways
The synthesis of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde is not yet widely documented. However, based on established methodologies for α-arylation of carbonyl compounds and the reactivity of picoline derivatives, several viable synthetic routes can be proposed.
Route A: α-Arylation of Cyclopentanecarbaldehyde
A direct approach involves the α-arylation of cyclopentanecarbaldehyde with a suitable 2-halopyridine. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds between sp² and sp³ hybridized carbons.[3]
Protocol: Palladium-Catalyzed α-Arylation
-
Enolate Formation: To a solution of cyclopentanecarbaldehyde in an anhydrous aprotic solvent (e.g., THF, Dioxane), add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at a low temperature (-78 °C) to generate the corresponding enolate.
-
Cross-Coupling: To the freshly prepared enolate solution, add a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Addition of Aryl Halide: Slowly add a solution of 2-bromopyridine or 2-chloropyridine to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and purify by column chromatography.
Caption: Synthesis from 2-picoline.
Predicted Chemical Reactivity
The chemical behavior of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde is dictated by the interplay between the aldehyde and the pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile site for numerous transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 1-(pyridin-2-yl)cyclopentanecarboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Can be reduced to the primary alcohol, (1-(pyridin-2-yl)cyclopentyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo addition reactions with a wide range of nucleophiles. A notable example is the Knoevenagel condensation with active methylene compounds. [2]* Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt will yield the corresponding cyanohydrin, a valuable synthetic intermediate. [4]
Caption: Reactivity of the aldehyde moiety.
Reactivity involving the Pyridine Ring
The pyridine ring imparts several key reactive properties:
-
Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic, allowing for the formation of pyridinium salts upon treatment with acids.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).
-
Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, the presence of the alkyl substituent at the 2-position makes direct SNAr on the pyridine ring less favorable without activating groups.
Potential Applications in Research and Development
The unique structural features of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde suggest its utility in several areas of chemical science.
Medicinal Chemistry and Drug Discovery
Pyridine derivatives are prevalent in a vast number of approved drugs due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. [5]The title compound can serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. The aldehyde can be elaborated into various functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Ligand Synthesis for Catalysis
The pyridine nitrogen and the potential for the aldehyde to be converted into other coordinating groups (e.g., imines, oximes) make this molecule an attractive precursor for the synthesis of novel ligands for transition metal catalysis. Such ligands could find applications in asymmetric synthesis and other catalytic transformations. [6]
Hypothetical Experimental Protocol: Synthesis and Derivatization
Objective: To synthesize 1-(Pyridin-2-yl)cyclopentanecarbaldehyde via the 2-picoline alkylation route and subsequently convert it to the corresponding alcohol.
Part A: Synthesis of 2-(Cyclopentylmethyl)pyridine
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and 2-picoline (1.0 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 1 hour at -78 °C.
-
Add cyclopentyl bromide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Oxidation to 1-(Pyridin-2-yl)cyclopentanecarbaldehyde
-
In a round-bottom flask, dissolve 2-(cyclopentylmethyl)pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Add selenium dioxide (1.5 eq) and reflux the mixture for 6 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate and purify by column chromatography to yield the target aldehyde.
Part C: Reduction to (1-(Pyridin-2-yl)cyclopentyl)methanol
-
Dissolve 1-(Pyridin-2-yl)cyclopentanecarbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.
Conclusion
1-(Pyridin-2-yl)cyclopentanecarbaldehyde represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established organic transformations, and its dual functionality offers a rich platform for further chemical exploration. This guide provides a foundational understanding of its predicted properties and reactivity, aiming to stimulate further experimental investigation into its potential applications in medicinal chemistry, catalysis, and beyond. The validation of the proposed synthetic routes and a thorough characterization of its chemical and physical properties are critical next steps in unlocking the full potential of this intriguing molecule.
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